1-(2-Chloro-thiazol-5-yl)-ethylamine
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Overview
Description
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine typically involves the reaction of 2-chloro-1,3-thiazole with ethanamine under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like methanol .
Industrial Production Methods
In industrial settings, the production of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. Advanced techniques such as microwave-assisted synthesis can also be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiols .
Scientific Research Applications
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Materials Science: It is employed in the synthesis of advanced materials such as liquid crystals and sensors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: A precursor in the synthesis of 1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine.
Thiazole: The parent compound with a similar structure but lacking the chlorine and ethanamine groups.
1,3-thiazol-5-yl)ethan-1-amine: A similar compound without the chlorine atom.
Uniqueness
1-(2-chloro-1,3-thiazol-5-yl)ethan-1-amine is unique due to the presence of both the chlorine atom and the ethanamine group, which confer specific chemical reactivity and biological activity. This combination makes it a versatile compound for various applications .
Properties
Molecular Formula |
C5H7ClN2S |
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Molecular Weight |
162.64 g/mol |
IUPAC Name |
1-(2-chloro-1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7ClN2S/c1-3(7)4-2-8-5(6)9-4/h2-3H,7H2,1H3 |
InChI Key |
HTYCVTSICUIIBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)Cl)N |
Origin of Product |
United States |
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